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Notes & References

LDVISOF (12
weeks)

LDVISOF *
RBV

OBVI/PTVIr +
DSV (12
weeks)

OBVIPTVIr +
DSV + RBV

Compensated
Cirrhosis (GT1)

Genotype 1 (Mixed

Population)

GT1b (With &

Without Cirrhosis)

Genotype 1 (Mixed

Population)

Integrated
Analysis of
Clinical Trials

Real-World
Observational
Study

Phase 3 Clinical
Trial

Real-World
Observational

95% (469/493)

91.4%
(LDV/SOF),
90.0% (+RBV)

94.9% (Non-
cirrhotic),
90.5%
(Cirrhotic)

95.1% (-RBV),
85.8% (+RBV)

Analysis of 513 patients;
SVR12 was 90% in
treatment-experienced
patients with 12-week
LDV/SOF alone [1].

Intent-to-treat analysis of
6,961 patients; SVR rates
were higher (94.6%) in
those who completed 12
weeks of LDV/SOF [2] [3].

Japanese patient
population; overall
virological failure was
3.0% [4].

Intent-to-treat analysis;
SVR rose to 98.0% (-
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Study RBV) and 95.5% (+RBV)
in patients completing the
12-week course [2] [3].

OBVIPTVIr+ GT1 (Long-Term Phase 3b ~95% (Overall)  Stable long-term efficacy;

DSV * RBV Follow-up) Clinical Trials low incidence of clinical
outcomes like HCC (1.4%)
in cirrhotic patients post-

SVR [5].
OBVIPTVIr GT1b (Japanese, Real-World 96.6% (56/58) Included patients with
(12 weeks) Chronic Hepatitis &  Study baseline NS5A resistance-
Compensated associated variants
Cirrhosis) (RAVs) who still achieved
SVR [6].

Experimental Methodologies in Key Studies

The data in the comparison table is derived from rigorous study designs. Here are the methodologies for the

key studies cited.

Real-World Comparative Effectiveness Study

This study provides a direct, head-to-head comparison of the two regimens in a routine clinical practice

setting [2] [3].

e Study Design: A large-scale, observational, intent-to-treat cohort study.

e Participants: 6,961 patients with HCV genotype 1 treated across 126 facilities within the Department
of Veterans Affairs (VA) healthcare system.

¢ Interventions: Patients initiated either 8 or 12 weeks of LDV/SOF = RBV, or 12 weeks of OPrD
(OBV/PTVIr + DSV) = RBV.

e Primary Endpoint: Sustained Virological Response (SVR), defined as HCV RNA below the limit of
guantification at least 10 weeks after the end of treatment.

e Analysis: Used multivariate logistic regression to identify predictors of SVR and compared outcomes
between the different regimen groups.
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Integrated Safety and Efficacy Analysis of LDV/ISOF in Cirrhosis

This analysis provided robust data on the use of LDV/SOF in a challenging patient population [1].

e Study Design: A post-hoc analysis of pooled data from seven phase 2 and 3 clinical trials.

e Participants: 513 treatment-naive and previously treated patients with genotype 1 HCV and
compensated cirrhosis.

¢ Interventions: Patients received LDV/SOF for 12 or 24 weeks, with or without ribavirin.

¢ Primary Endpoint: SVR 12 weeks after the end of treatment (SVR12).

Phase 3 Trial of OBV/PTVIr in Japanese Patients (GIFT-I)

This trial established the efficacy of the ombitasvir-based regimen in a specific population [4].

e Study Design: A randomized, phase 3 trial consisting of a double-blind, placebo-controlled substudy
for patients without cirrhosis and an open-label substudy for patients with compensated cirrhosis.

e Participants: 363 Japanese patients with HCV genotype 1b infection, including both treatment-
naive and treatment-experienced individuals.

¢ Interventions: Patients received co-formulated OBV/PTVI/r for 12 weeks.

e Primary Endpoint: SVR12 in interferon-eligible, treatment-naive patients without cirrhosis.

Key Clinical Considerations

When interpreting the data for clinical or research decisions, consider the following points derived from the

studies:

e Treatment Completion is Crucial: The real-world study found that the lower SVR rate for OPrD +
RBV was likely due to a higher rate of early treatment discontinuation rather than inferior antiviral
efficacy. When analysis was limited to patients who completed the full 12-week course, the SVR rates
for all regimens were high and more comparable [2] [3].

e Impact of Liver Fibrosis: FIB-4 > 3.25 (indicating advanced fibrosis) and high BMI were consistent
negative predictors of SVR across regimens [2]. This highlights a patient subgroup that may require
closer monitoring.

o Efficacy in Cirrhosis: Both regimens are effective in patients with compensated cirrhosis.

o The integrated analysis of LDV/SOF showed a 95% SVR12 rate, though it noted that treatment-
experienced patients receiving 12 weeks of therapy without ribavirin had a lower SVR rate
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(90%), suggesting a potential benefit for extending duration or adding ribavirin in this specific
subgroup [1].

o The OBV/PTVI/r regimen demonstrated high efficacy in GT1b-infected Japanese patients with
cirrhosis (90.5% SVR12) [4].

e Genotype 1b: The OBV/PTV/r + DSV regimen has been particularly well-studied in genotype 1b
populations, showing high efficacy [4]. The real-world study also identified subtype 1b as a positive
predictor of SVR across the regimens studied [2].

¢ Long-Term Outcomes: Long-term follow-up data for patients treated with OBV/PTV/r + DSV shows
that SVR is durable and is associated with improvements in liver disease markers (like FIB-4 scores)
and a low incidence of hepatocellular carcinoma (HCC) in those with cirrhosis [5].

Experimental Workflow Visualization

The following diagram outlines the general structure of a clinical trial, as seen in the studies discussed.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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